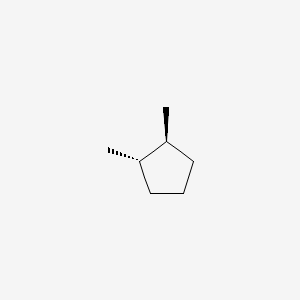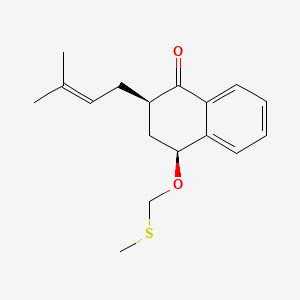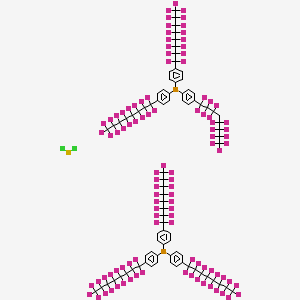
(1S,2S)-1,2-dimethylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1,2-dimethylcyclopentane is an organic compound with the molecular formula C7H14 It is a stereoisomer of 1,2-dimethylcyclopentane, characterized by the specific spatial arrangement of its methyl groups on the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopentane typically involves the stereoselective hydrogenation of 1,2-dimethylcyclopentene. This process can be carried out using a chiral catalyst to ensure the desired stereochemistry. The reaction conditions often include a hydrogen gas atmosphere and a suitable solvent, such as ethanol or methanol, at elevated temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to maintain the stereochemical integrity of the product. Catalysts such as rhodium or ruthenium complexes are commonly used in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1,2-dimethylcyclopentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate the compound, although this is less common due to its already saturated nature.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 1,2-dimethylcyclopentanone or 1,2-dimethylcyclopentanol.
Reduction: Further hydrogenation products are rare due to the saturated nature of the compound.
Substitution: Halogenated derivatives such as 1,2-dimethyl-3-chlorocyclopentane.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1,2-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, although specific applications are still under research.
Medicine: Potential use in the development of pharmaceuticals due to its unique stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2S)-1,2-dimethylcyclopentane in chemical reactions involves its interaction with various reagents and catalysts. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions. For example, in catalytic hydrogenation, the spatial arrangement of the methyl groups can influence the approach of the catalyst and the hydrogen atoms, leading to selective hydrogenation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-dimethylcyclopentane: The enantiomer of (1S,2S)-1,2-dimethylcyclopentane, with opposite spatial arrangement of the methyl groups.
1,2-dimethylcyclopentane: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
1,3-dimethylcyclopentane: A structural isomer with methyl groups on different carbon atoms of the cyclopentane ring.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer and other isomers. This makes it valuable in stereoselective synthesis and applications where chiral purity is essential.
Eigenschaften
Molekularformel |
C7H14 |
|---|---|
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dimethylcyclopentane |
InChI |
InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
RIRARCHMRDHZAR-BQBZGAKWSA-N |
Isomerische SMILES |
C[C@H]1CCC[C@@H]1C |
Kanonische SMILES |
CC1CCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)

![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)

![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate](/img/structure/B13830437.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)

